Anxiety Peptide;diazepam binding inhibitor human
Description
Historical Discovery and Nomenclature Evolution
The discovery of DBI traces back to 1983, when researchers isolated a 9-kDa polypeptide from rat brain homogenates based on its capacity to competitively inhibit diazepam binding to the benzodiazepine recognition site of GABAA receptors. This initial characterization positioned DBI as an endogenous modulator of benzodiazepine-mediated anxiolysis. Subsequent cloning of the human DBI gene in 1986 revealed a 104-residue protein encoded by a multigene family, with a single dominant gene responsible for most tissue-specific expression.
The nomenclature of DBI evolved alongside expanding insights into its functions. Early studies referred to it solely as “diazepam binding inhibitor” due to its neurological role. However, the identification of its high-affinity binding to acyl-CoA esters in metabolic pathways led to its redesignation as the acyl-CoA-binding protein (ACBP). This dual nomenclature persists in contemporary literature, reflecting its bifurcated roles: “DBI” in neurological contexts and “ACBP” in metabolic studies.
Table 1: Biochemical and Functional Properties of DBI/ACBP
| Property | Detail | Source |
|---|---|---|
| Molecular Weight | 10 kDa | |
| Gene Family | Multigene family (5+ members) | |
| Tissue Expression | Brain, liver, adrenal glands, testis | |
| Key Ligands | Acyl-CoA esters, benzodiazepines |
The structural conservation of DBI across species—from rodents to humans—highlights its essential biological roles. For instance, recombinant human DBI exhibits identical biochemical and antigenic properties to its natural counterpart, confirming evolutionary stability.
Dual Identity as ACBP/DBI in Metabolic and Neurological Contexts
In the central nervous system, DBI operates as a neuropeptide that modulates GABAergic signaling. It interacts with two distinct receptors: the extracellular domain of GABAA receptors and the mitochondrial benzodiazepine receptor (MBR) on the outer mitochondrial membrane. Through these interactions, DBI influences anxiety-like behaviors by antagonizing the anxiolytic effects of diazepam. Proteolytic processing generates bioactive fragments such as octadecaneuropeptide (ODN, DBI33–50) and triakontatetraneuropeptide (TTN, DBI17–50), which exhibit higher potency than the full-length protein in modulating anxiety.
Conversely, in peripheral tissues, DBI functions as ACBP, a cytosolic protein that binds medium- and long-chain acyl-CoA esters with nanomolar affinity. This binding prevents the detergent-like effects of free acyl-CoA molecules, facilitating their transport to enzymes involved in lipid synthesis, β-oxidation, and membrane biogenesis. For example, in hepatocytes, ACBP/DBI ensures the efficient channeling of acyl-CoA substrates into mitochondrial β-oxidation pathways, thereby regulating energy homeostasis.
Table 2: Contrasting Roles of DBI/ACBP in Neurological vs. Metabolic Contexts
| Context | Neurological (DBI) | Metabolic (ACBP) |
|---|---|---|
| Primary Site of Action | GABAA receptors, mitochondria | Cytosol, endoplasmic reticulum |
| Key Ligands | Diazepam, GABA | Acyl-CoA esters |
| Biological Process | Anxiety modulation, neurosteroidogenesis | Lipid metabolism, autophagy regulation |
| Pathological Links | Anxiety disorders | Obesity, anorexia, metabolic syndrome |
Recent studies have uncovered cross-talk between DBI’s neurological and metabolic functions. For instance, DBI secretion from astrocytes is regulated by autophagy-related (ATG) genes, and its serum levels influence both appetite and autophagic flux. Neutralizing DBI in mice reduces food intake and activates lipolysis, whereas exogenous administration promotes hyperphagia and fat deposition, linking its metabolic roles to energy balance.
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[2-[(2,5-diamino-5-oxopentanoyl)amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVIBIVJSXWMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H138N24O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1912.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Expression and Purification from Bacterial Systems
This method involves the use of bacterial cells to express the diazepam-binding inhibitor human protein, followed by purification steps to obtain the protein in a usable form.
- Cloning: The cDNA for human DBI isoform 3 is inserted into a pET28a vector with a C-terminal histidine tag.
- Transformation: The plasmid is then chemically transformed into BL21 DE3 competent cells, which are plated on LB-Kanamycin agar plates and grown overnight at 37°C.
- Culture Inoculation: A single colony is picked and grown overnight in a 5mL culture of LB with Kanamycin while shaking at 37°C. This culture is used to inoculate 500mL LB + Kanamycin, and the culture is grown until OD600 reaches 0.6-0.8.
- Protein Expression Induction: Protein expression is induced with IPTG (500μM) for 4 hours at 37°C.
- Cell Harvesting: After induction, cells are pelleted by spinning at 10,000xg for 10min at 4°C. The bacterial cell pellet is frozen at −80°C.
- Cell Lysis: The cell pellet is thawed and resuspended in Buffer A (50mM sodium phosphate, pH 7.4; 300mM NaCl) and 25mM imidazole with a protease inhibitor cocktail. After lysis using an Emulsiflex, samples are spun at 16800xg for 20min at 4°C.
- Affinity Chromatography: The supernatant is bound to an Ni-NTA column pre-equilibrated in column buffer (Buffer A and 10mM imidazole, pH 7.4). His-tagged DBI is eluted using elution buffer (Buffer A and 250mM imidazole).
Chemical Synthesis
Chemical synthesis involves using chemical reagents to mediate peptide bond formation. Two common protocols for peptide chemical synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), named according to the type of protector of the reactive group of the amino acids (N-terminal) involved in the synthesis.
- Solid-Phase Peptide Synthesis:
- Acylation of an amino acid to be linked to an insoluble support (resin) via a linker.
- Removal of the protecting group of the N‐terminal (the unprotecting step) to allow the next amino acid of the sequence to be attached to the complex “peptide‐linker‐resin".
- The unprotecting–coupling cycle is repeated until the desired sequence is complete.
- The cleavage reagent is used to separate the complex “peptide‐linker‐resin.” This reagent should also remove the protecting groups of side chains that are stable to unprotecting conditions of the N‐terminal group.
Synthesis by Recombinant DNA Technology
This method uses cloning and gene expression in microorganisms to produce the peptide.
- Cloning and Expression: Modern cloning and gene expression methods in microorganisms allow the production of a recombinant peptide or several peptides simultaneously. Escherichia coli is the most widely used host.
- Fusion Proteins: Since antimicrobial peptides present a natural destructive activity against the host and relative sensitivity to proteolytic degradation, peptides are often expressed as fusion proteins to neutralize their innate toxic activity and increase their expression levels.
Data Tables
Chemical Reactions Analysis
Enzymatic Interactions
DBI’s enzymatic processing involves:
-
Trypsin-like proteases : Cleave DBI at arginine and lysine residues to generate ODN and OP .
-
Carboxypeptidases : Trim C-terminal residues of ODN to produce shorter peptides (e.g., heptapeptide, hexapeptide) with reduced GABA<sub>A</sub> receptor affinity .
Receptor Binding Reactions
DBI interacts with two major receptor systems:
GABA<sub>A</sub> Receptor Modulation
-
Binds to the benzodiazepine (BZD) site at the α/γ subunit interface, competing with synthetic BZDs like diazepam .
Translocator Protein (TSPO) Interaction
| Target | Binding Site | Effect | EC<sub>50</sub>/IC<sub>50</sub> |
|---|---|---|---|
| GABA<sub>A</sub> | α/γ subunit interface | NAM (↓ GABA currents) | 12 nM |
| TSPO | Mitochondrial membrane | ↑ Pregnenolone synthesis | 8 nM |
Neurosteroidogenic Pathways
DBI’s interaction with TSPO activates a cascade:
-
Cholesterol transport : DBI-TSPO binding facilitates cholesterol import into mitochondria .
-
P450scc activation : Converts cholesterol to pregnenolone (rate-limiting step) .
-
Downstream metabolism : Pregnenolone is metabolized to allopregnanolone, a GABA<sub>A</sub> receptor-positive modulator .
Acyl-CoA Binding Activity
As acyl-CoA binding protein (ACBP), DBI regulates lipid metabolism via:
-
High-affinity binding : K<sub>d</sub> = 1–10 nM for C14–C22 acyl-CoA esters .
-
Compartmentalization : Shuttles acyl-CoA esters to endoplasmic reticulum for phospholipid synthesis .
Pathophysiological Modifications
-
Oxidation : Methionine residues (Met<sup>31</sup>, Met<sup>105</sup>) are susceptible to oxidation, reducing acyl-CoA binding by 70% .
-
Phosphorylation : Ser<sup>32</sup> phosphorylation by PKC enhances DBI secretion from astrocytes .
Key Research Findings
-
DBI knockout mice show bidirectional GABAergic effects :
-
Human CSF studies reveal elevated DBI levels (+45%) in major depression .
-
DBI-derived ODN induces pro-conflict effects in rodent models, reversible by flumazenil .
This multifaceted reactivity positions DBI as a critical node in neuromodulation and metabolic regulation, with implications for targeting anxiety, epilepsy, and metabolic disorders .
Scientific Research Applications
Diazepam-binding inhibitor (DBI), also known as acyl-CoA-binding protein (ACBP), is a neuropeptide that has multiple functions both inside and outside cells . It is found, though not exclusively, in gamma-aminobutyric acid (GABA)-containing neurons, where it is thought to inhibit GABAergic neurotransmission by binding to the benzodiazepine-GABA receptor complex .
Scientific Research Applications
Neurological Conditions: DBI has been researched for its role in several neurological conditions.
- Epilepsy: Research indicates that DBI can act as a natural brake on certain types of epileptic seizures . A study at Stanford University School of Medicine found that DBI, secreted in specific areas of the mammalian brain, can calm the rhythms of a key brain circuit, behaving similarly to Valium .
- Anxiety and Sleep Disorders: Due to its calming effects on brain circuits, DBI could be valuable in developing treatments for anxiety and sleep disorders that have fewer side effects .
- GABAergic Transmission Modulation: Studies using DBI knockout mice have shown that the genetic loss of DBI alters synaptic inhibition in the adult hippocampus, with the direction of modulation varying between different subregions of the same brain structure .
Psychiatric Disorders: The role of DBI in psychiatric disorders has been examined.
- Depression: According to research, patients with major depression had significantly higher concentrations of human diazepam-binding inhibitor immunoreactivity in cerebrospinal fluid (CSF) compared to healthy individuals . However, other research indicates that human depression is not associated with alterations in ACBP/DBI concentrations .
- Anorexia Nervosa (AN): Studies have found that patients with anorexia nervosa have reduced fasting plasma levels of DBI . DBI levels also showed a tendency to increase in the presence of a depressive state .
Metabolic Effects:
- Obesity and Anorexia: Plasma levels of soluble ACBP/DBI are elevated in human obesity and reduced in anorexia nervosa . Neutralizing ACBP/DBI has shown anorexigenic effects, inhibiting food intake and inducing lipo-catabolic reactions in mice .
Cancer Research:
- Creatine Supplementation: Research suggests that creatine supplementation does not increase carcinogenic heterocyclic amines (HCAs) in healthy subjects, challenging the notion that creatine supplementation could increase cancer risk by stimulating the formation of mutagens .
Case Studies
While specific, detailed case studies were not found in the provided search results, the following points can be made:
- Anorexia Nervosa: A study involving 24 adolescent patients with anorexia nervosa found reduced plasma DBI levels compared to healthy controls. This suggests DBI as a potential marker for the disease, especially when considering its correlation with comorbid mood disorders .
- Depression: Research comparing CSF samples from patients with major depression to those from healthy volunteers showed significantly higher DBI immunoreactivity in the depressed patients .
- Bipolar Disorder and Schizophrenia: In patients diagnosed with therapy-resistant bipolar disorder or schizophrenia, ACBP/DBI correlated with body mass index (BMI), but not with the psychiatric diagnosis .
Data Table
Mechanism of Action
The mechanism of action of diazepam binding inhibitor human involves its binding to gamma-aminobutyric acid A receptors, displacing diazepam and modulating the receptor’s activity. This modulation can result in anxiolytic effects. Additionally, the protein binds to long-chain fatty acyl coenzyme A esters, influencing fatty acid metabolism by interacting with enzymes such as acetyl coenzyme A carboxylase .
Comparison with Similar Compounds
DBI-Derived Fragments
Structural Insights :
Beta-Carbolines (e.g., FG-7142)
Pyrimido[5,4-d][2]benzazepines
- Pharmacology : Synthetic compounds with higher anti-seizure potency than diazepam but reduced sedative effects.
- Key Difference : These agents show subtype selectivity (e.g., α2/α3 GABA-A subunits), unlike DBI’s broad receptor interactions .
Functional and Clinical Divergence
Biological Activity
The Anxiety Peptide , also known as Diazepam Binding Inhibitor (DBI) , is a neuropeptide that plays a significant role in the modulation of anxiety and various neuropsychiatric disorders. This article delves into its biological activity, highlighting its mechanisms of action, clinical relevance, and research findings.
Overview of Diazepam Binding Inhibitor (DBI)
DBI is a 9-kD polypeptide first isolated from the rat brain in 1983. It is known for its ability to displace diazepam from benzodiazepine receptors, thus acting as an antagonist at these sites. DBI is predominantly found in gamma-aminobutyric acid (GABA) -containing neurons, where it is believed to inhibit GABAergic neurotransmission by binding to the benzodiazepine-GABA receptor complex .
DBI's primary mechanism involves the modulation of GABAergic activity. By binding to the benzodiazepine site on GABA receptors, DBI can inhibit the effects of benzodiazepines, which are known to exert anxiolytic effects through GABA receptor activation. This inhibition may lead to a functional disinhibition of GABAergic neurotransmission, potentially contributing to anxiety and depression .
Case Studies and Research Findings
-
Depression and Anxiety Disorders :
- A study measuring DBI immunoreactivity in cerebrospinal fluid (CSF) found significantly higher concentrations in patients with major depression compared to controls. This suggests a possible link between elevated DBI levels and depressive disorders .
- Conversely, no significant differences were observed in DBI levels among patients with schizophrenia or Alzheimer's dementia, indicating that elevated DBI may be specific to certain mood disorders .
-
Animal Studies :
- Research involving intraventricular administration of synthetic DBI-derived peptides demonstrated a pronounced effect on food intake suppression in rodents. This anorexigenic effect was mediated through metabotropic endozepine receptors rather than classic benzodiazepine receptors .
- Mice treated with anti-DBI antibodies exhibited reduced immobility in forced swim tests, suggesting that DBI may have an antidepressant-like effect when neutralized .
Data Table: Summary of Key Findings on DBI
Q & A
What experimental approaches are used to purify and characterize DBI?
Methodological Answer:
DBI is purified using sequential chromatography (e.g., HPLC with C18 reverse-phase columns) and electrophoretic techniques (NaDodSO4 and acidic urea gels) to confirm homogeneity . Mass spectrometry and amino acid sequencing (e.g., cyanogen bromide cleavage) validate its molecular weight (~11 kDa) and partial sequences (e.g., 45-residue fragments). Competitive binding assays with radiolabeled ligands ([³H]diazepam, [³H]Ro 15-1788) determine its inhibitory constants (e.g., Ki = 4 μM for diazepam binding) .
How does DBI modulate GABAergic neurotransmission and anxiety?
Methodological Answer:
DBI acts as an endogenous ligand for the benzodiazepine-binding site on GABA-A receptors, reducing GABA-mediated Cl⁻ influx and increasing neuronal excitability . Intraventricular injection of DBI (5–10 nmol) reverses diazepam’s anticonflict effects in rodent models (e.g., shock-induced suppression of drinking), mimicking anxiogenic β-carbolines like FG 7142 . Use electrophysiological recordings (patch-clamp) or behavioral assays (elevated plus-maze) to assess DBI’s impact on anxiety-like behaviors .
What are the conflicting findings regarding DBI’s role in benzodiazepine receptor binding?
Methodological Answer:
SPECT imaging with [¹²³I]iomazenil shows reduced benzodiazepine receptor binding in PTSD patients’ prefrontal cortex in some studies but not others, possibly due to differences in symptom severity or illness duration . To resolve contradictions, standardize patient cohorts (e.g., trauma type, comorbid conditions) and combine receptor autoradiography with molecular analyses (e.g., qPCR for receptor subunit expression) .
How can researchers investigate DBI’s interaction with mitochondrial (peripheral) benzodiazepine receptors?
Methodological Answer:
DBI facilitates cholesterol transport to mitochondria via peripheral benzodiazepine receptors (PBRs), stimulating steroidogenesis . Use radioligands like [³H]PK 11195 to study PBR binding in vitro, and CRISPR/Cas9 knockout models to assess DBI’s role in mitochondrial steroid synthesis . Co-localization studies (immunohistochemistry) with mitochondrial markers (e.g., TSPO) confirm DBI’s presence in glial cells .
What models are used to study DBI’s anxiogenic effects?
Methodological Answer:
Rodent models include:
- Shock-induced suppression of drinking : DBI lowers the shock threshold, mimicking anxiety .
- Conditioned defensive burying : α-casozepine (a DBI-related peptide) shows 10-fold higher in vivo efficacy than diazepam despite lower in vitro affinity .
- 5-HT1A receptor knockout mice : Assess DBI’s interaction with serotonin pathways in hippocampal pyramidal cells .
How does DBI processing into smaller neuropeptides affect its function?
Methodological Answer:
Proteolytic cleavage generates bioactive fragments (e.g., octadecaneuropeptide) with distinct receptor affinities . Use MALDI-TOF mass spectrometry to identify cleavage products in brain homogenates and in vitro enzymatic assays (e.g., trypsin digestion) to study processing dynamics . Compare fragment activity in GABA-A vs. PBR binding assays .
What techniques quantify DBI expression in human cerebrospinal fluid (CSF)?
Methodological Answer:
Radioimmunoassays (RIAs) or ELISA with anti-DBI antibodies measure CSF levels in neuropsychiatric disorders (e.g., depression, Alzheimer’s) . Control for confounding factors (e.g., blood-brain barrier integrity) and validate with Western blotting . Correlate DBI levels with clinical scores (e.g., HAM-D for depression) .
How do DBI knockout models clarify its role in synaptic inhibition?
Methodological Answer:
Subregion-specific GABAergic deficits in DBI-KO mice are assessed via:
- Electrophysiology : Measure miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal CA1 vs. dentate gyrus .
- Immunohistochemistry : Quantify parvalbumin-positive interneurons and GAD67 expression .
- Behavioral phenotyping : Contrast anxiety-like behaviors (open-field test) with wild-type controls .
What methodological challenges arise in studying DBI’s dual role as ACBP?
Methodological Answer:
DBI’s function as acyl-CoA-binding protein (ACBP) complicates anxiety studies due to metabolic cross-talk . Use tissue-specific knockout models (e.g., astrocyte-selective DBI deletion) and lipidomics to disentangle neuropeptide vs. metabolic roles . Inhibitors like ACBP-siRNA can transiently suppress DBI expression in cultured astrocytes .
How does DBI influence benzodiazepine drug efficacy?
Methodological Answer:
DBI competitively inhibits diazepam binding (Ki = 4 μM), reducing its anxiolytic effects . Test drug-DBI interactions via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
